molecular formula C6H4FN3 B12345872 5-fluoro-2-imino-3H-pyridine-3-carbonitrile

5-fluoro-2-imino-3H-pyridine-3-carbonitrile

Cat. No.: B12345872
M. Wt: 137.11 g/mol
InChI Key: VGABLXVFMJFFRR-UHFFFAOYSA-N
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Description

5-fluoro-2-imino-3H-pyridine-3-carbonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-imino-3H-pyridine-3-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted under specific conditions to introduce the imino and carbonitrile groups.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C). These methods aim to achieve high yields and purity of the desired fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-imino-3H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

5-fluoro-2-imino-3H-pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-imino-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition of enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both imino and carbonitrile groups.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoro-2-imino-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3-4,9H

InChI Key

VGABLXVFMJFFRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N)C1C#N)F

Origin of Product

United States

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